2-amino-4-(4-fluorophenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-amino-4-(4-fluorophenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups such as an amino group, a fluorophenyl group, and a cyano group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-amino-4-(4-fluorophenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can be achieved through a catalyst-free one-pot four-component cyclocondensation reaction. This method involves the reaction of dimedone, various substituted benzaldehydes, 4-fluorophenylacetonitrile, and ammonium acetate in water under ultrasonic conditions . This approach is advantageous due to its simplicity, high yield, and compliance with green chemistry principles. The reaction typically yields the desired product in 87-97% .
Chemical Reactions Analysis
2-amino-4-(4-fluorophenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the quinoline core.
Substitution: The compound can undergo substitution reactions, particularly at the amino and fluorophenyl groups, to form new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
2-amino-4-(4-fluorophenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: The compound’s stability and reactivity make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-4-(4-fluorophenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cancer progression, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 2-amino-4-(4-fluorophenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile include:
2-Amino-4-(3,4-difluorophenyl)thiazole: This compound shares a similar fluorophenyl group but has a thiazole core instead of a quinoline core.
N-(2-Amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide: This compound also contains a fluorophenyl group and is known for its enzyme inhibition properties. The uniqueness of this compound lies in its specific quinoline core structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C22H18FN3O |
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Molecular Weight |
359.4g/mol |
IUPAC Name |
2-amino-4-(4-fluorophenyl)-5-oxo-1-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C22H18FN3O/c23-15-11-9-14(10-12-15)20-17(13-24)22(25)26(16-5-2-1-3-6-16)18-7-4-8-19(27)21(18)20/h1-3,5-6,9-12,20H,4,7-8,25H2 |
InChI Key |
QOJBLXCLCATZFR-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(C(=C(N2C3=CC=CC=C3)N)C#N)C4=CC=C(C=C4)F)C(=O)C1 |
Canonical SMILES |
C1CC2=C(C(C(=C(N2C3=CC=CC=C3)N)C#N)C4=CC=C(C=C4)F)C(=O)C1 |
Origin of Product |
United States |
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